![molecular formula C12H24N2O2 B2724186 tert-butyl N-[2-(aminomethyl)cyclohexyl]carbamate CAS No. 1697833-06-9](/img/structure/B2724186.png)

tert-butyl N-[2-(aminomethyl)cyclohexyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

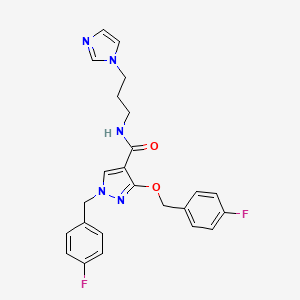

“tert-butyl N-[2-(aminomethyl)cyclohexyl]carbamate” is a chemical compound with the molecular formula C12H24N2O2 . It is also known as "tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate" .

Molecular Structure Analysis

The molecular structure of “tert-butyl N-[2-(aminomethyl)cyclohexyl]carbamate” consists of a cyclohexyl ring with an aminomethyl group attached to it. This is further connected to a carbamate group, which includes a tert-butyl group .Physical And Chemical Properties Analysis

“tert-butyl N-[2-(aminomethyl)cyclohexyl]carbamate” is a powder at room temperature . It has a molecular weight of 228.33 . The compound should be stored at a temperature of 4°C .Aplicaciones Científicas De Investigación

Efficient Stereoselective Synthesis

An efficient stereoselective synthesis route for six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate was developed, starting from simple 3-cyclohexene-1-carboxylic acid. This synthesis is vital for producing factor Xa inhibitors, showcasing the compound's significance in medicinal chemistry development (Xin Wang et al., 2017).

Enantioselective Synthesis of Carbocyclic Analogues

The compound serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, which are crucial in the development of antiviral and anticancer drugs. Its crystal structure confirmation aids in understanding the stereoselectivity required for these syntheses (M. Ober et al., 2004).

Atmospheric CO2 Fixation

A cyclizative atmospheric CO2 fixation by unsaturated amines, leading efficiently to cyclic carbamates, has been developed using tert-butyl hypoiodite. This method highlights the compound's role in creating environmentally friendly synthesis pathways for cyclic carbamates (Y. Takeda et al., 2012).

Strong Blue Emissive Nanofibers

The tert-butyl moiety of the compound has been found to play a crucial role in forming strong blue emissive organogels, which can be used as fluorescent sensory materials for detecting volatile acid vapors. This application demonstrates its utility in developing new materials for chemical sensing (Jiabao Sun et al., 2015).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl N-[2-(aminomethyl)cyclohexyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-7-5-4-6-9(10)8-13/h9-10H,4-8,13H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPPQRSVUJQKTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[2-(aminomethyl)cyclohexyl]carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-dichloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B2724103.png)

![N-[[2-(3,3,3-trifluoropropoxy)phenyl]methyl]ethanamine](/img/structure/B2724104.png)

![6-Ethyl-2-methylimidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B2724110.png)

![N-(5-chloro-2-methoxyphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2724112.png)

![2-[[1-(2,4-Difluorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2724113.png)

![N-(5-((4-methoxy-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2724116.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2724119.png)

![N-allyl-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2724124.png)

![1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-[(4-chlorophenyl)sulfanyl]-1-ethanone](/img/structure/B2724125.png)

![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3,5-dichlorophenyl)nicotinamide](/img/structure/B2724126.png)